N-(3-ethylsulfinylcyclohexyl)-3-(1,3-thiazol-2-yl)propanamide
Description
N-(3-ethylsulfinylcyclohexyl)-3-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexyl ring substituted with an ethylsulfinyl group and a thiazolyl-propanamide moiety, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(3-ethylsulfinylcyclohexyl)-3-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S2/c1-2-20(18)12-5-3-4-11(10-12)16-13(17)6-7-14-15-8-9-19-14/h8-9,11-12H,2-7,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNHILQSWOLADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1CCCC(C1)NC(=O)CCC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylsulfinylcyclohexyl)-3-(1,3-thiazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with an ethylsulfinyl group through a sulfoxidation reaction. This can be achieved by reacting cyclohexyl ethyl sulfide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Thiazole Ring Formation: The thiazole ring is synthesized separately through a condensation reaction between a thioamide and an α-haloketone.
Coupling Reaction: The cyclohexyl intermediate and the thiazole ring are then coupled through an amide bond formation. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylsulfinylcyclohexyl)-3-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the thiazole nitrogen can be alkylated or acylated using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of alkylated or acylated thiazole derivatives.
Scientific Research Applications
N-(3-ethylsulfinylcyclohexyl)-3-(1,3-thiazol-2-yl)propanamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-ethylsulfinylcyclohexyl)-3-(1,3-thiazol-2-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
N-(3-ethylsulfinylcyclohexyl)-3-(1,3-thiazol-2-yl)propanamide can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:
N-(3-ethylsulfinylcyclohexyl)-3-(1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(3-methylsulfinylcyclohexyl)-3-(1,3-thiazol-2-yl)propanamide: Similar structure but with a methylsulfinyl group instead of an ethylsulfinyl group.
N-(3-ethylsulfinylcyclohexyl)-3-(1,3-oxazol-2-yl)propanamide: Similar structure but with an oxazole ring instead of a thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
